molecular formula C7H7N3O2 B010407 3-Pyridineaceticacid,alpha-hydrazono-,(Z)-(9CI) CAS No. 105997-34-0

3-Pyridineaceticacid,alpha-hydrazono-,(Z)-(9CI)

Cat. No. B010407
M. Wt: 165.15 g/mol
InChI Key: NERIRKCDFAIUID-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Pyridineaceticacid,alpha-hydrazono-,(Z)-(9CI) is a chemical compound that has gained significant attention in scientific research. It is a hydrazone derivative of pyridineacetic acid and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 3-Pyridineaceticacid,alpha-hydrazono-,(Z)-(9CI) is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. The compound has also been reported to induce apoptosis in cancer cells by activating caspase-3 and downregulating the expression of anti-apoptotic proteins.

Biochemical And Physiological Effects

3-Pyridineaceticacid,alpha-hydrazono-,(Z)-(9CI) has been reported to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. The compound has also been reported to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in vitro and in vivo. In addition, 3-Pyridineaceticacid,alpha-hydrazono-,(Z)-(9CI) has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Pyridineaceticacid,alpha-hydrazono-,(Z)-(9CI) in lab experiments include its potent anti-inflammatory, antioxidant, and antitumor properties. The compound is easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using 3-Pyridineaceticacid,alpha-hydrazono-,(Z)-(9CI) in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

The future directions of research on 3-Pyridineaceticacid,alpha-hydrazono-,(Z)-(9CI) include the development of more efficient synthesis methods, the investigation of its mechanism of action, the evaluation of its pharmacokinetic and pharmacodynamic properties, and the exploration of its therapeutic potential for the treatment of various diseases. Further studies are needed to determine the optimal dosage and administration route of the compound and to investigate its potential side effects.

Synthesis Methods

3-Pyridineaceticacid,alpha-hydrazono-,(Z)-(9CI) can be synthesized using various methods such as the reaction of pyridine-3-carboxaldehyde with hydrazine hydrate in the presence of acetic acid. Another method involves the reaction of pyridine-3-carbaldehyde with hydrazine hydrate in ethanol followed by the addition of acetic acid. The synthesized compound can be purified using column chromatography.

Scientific Research Applications

3-Pyridineaceticacid,alpha-hydrazono-,(Z)-(9CI) has been extensively studied for its biological activities. It has been reported to have anti-inflammatory, antioxidant, and antitumor properties. The compound has been used as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

CAS RN

105997-34-0

Product Name

3-Pyridineaceticacid,alpha-hydrazono-,(Z)-(9CI)

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

(2Z)-2-hydrazinylidene-2-pyridin-3-ylacetic acid

InChI

InChI=1S/C7H7N3O2/c8-10-6(7(11)12)5-2-1-3-9-4-5/h1-4H,8H2,(H,11,12)/b10-6-

InChI Key

NERIRKCDFAIUID-POHAHGRESA-N

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/N)/C(=O)O

SMILES

C1=CC(=CN=C1)C(=NN)C(=O)O

Canonical SMILES

C1=CC(=CN=C1)C(=NN)C(=O)O

synonyms

3-Pyridineaceticacid,alpha-hydrazono-,(Z)-(9CI)

Origin of Product

United States

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